molecular formula H6O12Rh2S3 B8083274 Rhodium(III) sulfate solution

Rhodium(III) sulfate solution

Cat. No.: B8083274
M. Wt: 500.1 g/mol
InChI Key: TYWBTSUTHYKFKC-UHFFFAOYSA-N
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Description

Rhodium(III) sulfate, often referred to as Rhodium sulfate, is an inorganic compound with the formula Rh₂(SO₄)₃. It is a red crystalline solid that is formed by the reaction of rhodium with sulfuric acid. This compound is notable for its use in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Rhodium(III) sulfate can be traced back to 1929 when it was first synthesized by reacting rhodium(III) hydroxide with sulfuric acid. This reaction produced two types of hydrates: a yellow-colored tetradecahydrate and a red-colored tetrahydrate . the structural proof of these hydrates was not confirmed until later investigations using x-ray diffraction.

In 2016, a more efficient production method was developed. This method involves heating rhodium metal with sulfuric acid at 400°C to produce the anhydrous compound. If the mixture is heated at 475°C, it forms the dihydrate .

Industrial Production Methods

Industrial production of Rhodium(III) sulfate typically involves the oxidation of rhodium metal using concentrated sulfuric acid. This process is carried out at high temperatures to ensure complete reaction and formation of the desired sulfate compound .

Chemical Reactions Analysis

Types of Reactions

Rhodium(III) sulfate undergoes various chemical reactions, including:

    Oxidation: Rhodium(III) sulfate can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to lower oxidation state rhodium compounds.

    Substitution: Rhodium(III) sulfate can participate in substitution reactions where the sulfate groups are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with Rhodium(III) sulfate include reducing agents like hydrogen gas and oxidizing agents like oxygen or chlorine. These reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products

The major products formed from reactions involving Rhodium(III) sulfate depend on the specific reaction conditions and reagents used. For example, reduction reactions may produce rhodium metal or lower oxidation state rhodium compounds, while oxidation reactions may yield higher oxidation state rhodium compounds .

Mechanism of Action

The mechanism of action of Rhodium(III) sulfate involves its ability to act as a catalyst in various chemical reactions. The compound interacts with molecular targets and pathways, facilitating the conversion of reactants to products. The specific mechanism depends on the reaction being catalyzed and the conditions under which it occurs .

Comparison with Similar Compounds

Rhodium(III) sulfate can be compared with other similar compounds, such as:

These compounds share some similarities in their applications but differ in their chemical properties and reactivity, making Rhodium(III) sulfate unique in its specific uses and advantages .

Properties

IUPAC Name

rhodium;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3H2O4S.2Rh/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWBTSUTHYKFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Rh].[Rh]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6O12Rh2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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